Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-p-(beta-pyrrolidinoethoxy) -phenyl-7-methoxychroman) is a synthetic, non-steroidal compound developed at the Central Drug Research Institute (CDRI) in Lucknow, India. [, , , ] It is classified as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue and hormonal milieu. [, , , , , , ] In scientific research, Centchroman serves as a valuable tool to investigate estrogen receptor-mediated processes and explore potential therapeutic applications beyond contraception.
Centchroman falls under the category of selective estrogen receptor modulators, which are compounds that can act as estrogen agonists or antagonists depending on the tissue type. It is classified as a non-steroidal oral contraceptive and is noted for its potential therapeutic effects beyond contraception, including applications in managing dysfunctional uterine bleeding, mastalgia, and certain hormone-related cancers .
The synthesis of Centchroman involves several key steps and intermediates. The process typically begins with phenyl acetic acid and resorcinol monomethyl ether as starting materials. A notable method includes the following:
Centchroman has a complex molecular structure characterized by a chroman backbone. Its chemical formula is , with a molar mass of approximately 457.614 g/mol. The structural formula includes several functional groups that contribute to its pharmacological properties:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure further, providing detailed information about the chemical environment of specific atoms within the molecule .
Centchroman participates in various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are typically conducted under controlled conditions to optimize yields and purity .
Centchroman's mechanism of action primarily involves its interaction with estrogen receptors. It exhibits weak estrogenic activity in some tissues while acting as an antiestrogen in others:
This dual action allows Centchroman to function effectively as a contraceptive while minimizing side effects associated with traditional hormonal methods.
Centchroman exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products .
Centchroman has diverse applications beyond contraception:
Research continues into its broader therapeutic applications, particularly in oncology and gynecology .
Centchroman (INN: Ormeloxifene), a pioneering non-steroidal selective estrogen receptor modulator (SERM), represents a breakthrough in contraceptive pharmacology. Developed as a safer alternative to hormone-based methods, it disrupts traditional paradigms by offering weekly dosing, rapid reversibility, and minimal endocrine disruption. Its unique mechanism targets endometrial receptivity without inhibiting ovulation, positioning it as a novel option in global family planning programs, particularly in India where it originated [1] [9].
The CDRI (Lucknow, India) spearheaded centchroman’s development in the 1960s–1980s. Researchers sought a non-steroidal contraceptive to circumvent thromboembolic risks and metabolic complications associated with estrogen-progestin formulations. Through systematic modification of chroman derivatives, they synthesized 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxy chroman (centchroman) [3] [9]. Preclinical studies demonstrated:
Clinical trials (1980s–1991) confirmed contraceptive efficacy in >2,000 women. The drug received Indian regulatory approval in 1991, marketed as Saheli and Centron – becoming the world’s first non-steroidal oral contraceptive [1] [3].
Table 1: Key Milestones in Centchroman Development
Year | Development Phase | Significance |
---|---|---|
1960s | Chroman derivative synthesis | Identified core structure with anti-fertility effects |
1976 | Patent filed | Protection of novel chemical entity (Ray et al.) |
1984 | Phase III trials completed | Demonstrated 98% efficacy in 1,200 women |
1991 | Commercial launch in India | Branded as Saheli (Hindustan Latex Ltd.) |
2016 | National program inclusion | Indian government distribution as Chhaya |
Centchroman belongs to the SERM class, characterized by tissue-specific estrogen receptor (ER) modulation:
Unlike steroidal contraceptives, it preserves ovulation in 70%–80% of cycles and accelerates ovum transport through fallopian tubes, further reducing implantation likelihood [1] [2]. Its pharmacokinetic profile enables weekly dosing:
Table 2: Centchroman vs. Classical SERMs
Property | Centchroman | Tamoxifen | Raloxifene |
---|---|---|---|
Primary Use | Contraception | Breast cancer | Osteoporosis |
ERα Antagonism | Uterus/Breast | Breast | Bone |
Dosing Frequency | Weekly | Daily | Daily |
Impact on Ovulation | Minimal suppression | Suppresses | Suppresses |
India integrated centchroman into its National Family Welfare Programme in 2016, rebranding it as Chhaya for free public distribution [4] [8]. This decision followed:
Despite efficacy, initial adoption was limited (0.5%–0.7% contraceptive share) due to:
Quality improvement initiatives (2019–2022) boosted utilization to 29% in tertiary care settings by:
Globally, centchroman remains limited to India, Bangladesh, and Thailand. The WHO has not yet issued recommendations due to insufficient Phase IV data and heterogeneous side-effect reporting in existing studies [2] [8].
Table 3: Centchroman in India’s Contraceptive Program
Metric | Pre-2016 | Post-2016 |
---|---|---|
Availability | Private pharmacies | Public health centers (free) |
User Coverage | ~100,000 women | >500,000 women |
Contraceptive Prevalence | 0.5%–0.7% | 5.1% (pill users) |
Typical Use Failure Rate | 9% | 2.6%–10.2% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7